molecular formula C5H11NO2 B017738 (R)-3-Hydroxymethylmorpholine CAS No. 211053-49-5

(R)-3-Hydroxymethylmorpholine

Cat. No. B017738
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (R)-3-Hydroxymethylmorpholine has been achieved through a concise and high-yielding enantioselective process. This process involves key steps such as proline-catalyzed asymmetric α-aminooxylation of aldehyde and palladium-catalyzed intramolecular reductive amination of azido aldehyde. These steps are critical for producing (R)-3-Hydroxymethylmorpholine and its derivatives with high enantioselectivity (Rajiv T. Sawant & S. Waghmode, 2010).

Molecular Structure Analysis

The molecular structure and conformation of hydroxymethyl groups, including those similar to (R)-3-Hydroxymethylmorpholine, have been extensively studied. Theoretical and experimental methods correlate spin-spin coupling constants within the exocyclic hydroxymethyl groups (CH2OH) of saccharides with specific molecular parameters. This research provides insights into the structural interpretation of these groups, which is relevant for understanding the molecular structure of (R)-3-Hydroxymethylmorpholine (R. Stenutz et al., 2002).

Chemical Reactions and Properties

(R)-3-Hydroxymethylmorpholine and its derivatives participate in various chemical reactions, showcasing a range of reactivities and properties. For instance, their involvement in enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate] indicates the potential of these compounds in biopolymer production, demonstrating their versatility in chemical synthesis and the potential for material science applications (T. Gerngross & D. P. Martin, 1995).

Physical Properties Analysis

The physical properties of compounds similar to (R)-3-Hydroxymethylmorpholine, such as hydroxyl acids and their derivatives, have been studied, highlighting the impact of different substituents on the molecule's structure and hydrogen-bonding patterns. These studies are crucial for understanding the physical behavior of (R)-3-Hydroxymethylmorpholine in various environments and can influence its applications in synthesis and material science (N. Pérez-Hernández et al., 2006).

Chemical Properties Analysis

The chemical properties of (R)-3-Hydroxymethylmorpholine derivatives, such as their reactivity as one-electron reducing agents, have been documented. For example, studies on Bi[5,5-bis(hydroxymethyl)-3-methyl-2-oxomorpholin-3-yl] (BHM-3 dimer) reveal its role as a low toxicity, water-soluble reducing agent, offering insights into the redox behavior of (R)-3-Hydroxymethylmorpholine-related compounds (G. Gaudiano et al., 1993).

Scientific Research Applications

Pharmacological Potential of Enantiomers

Research has explored the individual effects of enantiomers in compounds related to (R)-3-Hydroxymethylmorpholine, suggesting that specific enantiomers may offer therapeutic advantages with reduced side effect profiles. For instance, studies on MDMA enantiomers highlight how R(−)-MDMA may maintain therapeutic effects with fewer adverse effects compared to its racemic mixture (Pitts et al., 2018).

Alternatives to Animal Testing

The development and application of alternative methods to animal testing, such as in vitro models and computational simulations, are crucial in pharmacological research. These methods aim to reduce the use of animals, improve ethical standards, and potentially offer more accurate predictions of human responses (Doke & Dhawale, 2013).

Advances in Drug Formulation and Delivery

Innovations in drug formulation and delivery systems, including nanoencapsulation and the development of solid dispersions, aim to improve the bioavailability and therapeutic effectiveness of pharmacologically active molecules. Such advancements are particularly relevant for compounds with poor aqueous solubility or stability, enhancing their clinical potential (Haider et al., 2017).

Analytical Techniques in Drug Discovery

The application of analytical methods, such as X-ray powder diffraction (XRPD) and hydrophilic interaction chromatography (HILIC), plays a pivotal role in the structural characterization of drugs and their interactions. These techniques contribute to understanding the physical and chemical properties of compounds, aiding in the design and optimization of new therapeutic agents (Spiliopoulou et al., 2020).

Improvement of Bioavailability

Efforts to enhance the oral bioavailability of compounds, through techniques such as nanoencapsulation and the synthesis of derivatives, address one of the major challenges in drug development. Enhancing bioavailability is essential for maximizing therapeutic outcomes and ensuring the efficacy of treatments (Chimento et al., 2019).

properties

IUPAC Name

[(3R)-morpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Hydroxymethylmorpholine

CAS RN

211053-49-5
Record name 3(R)-Hydroxymethylmorpholine
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